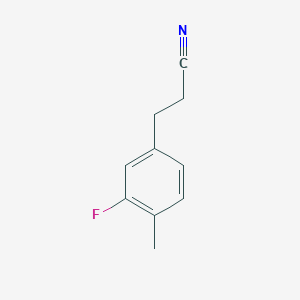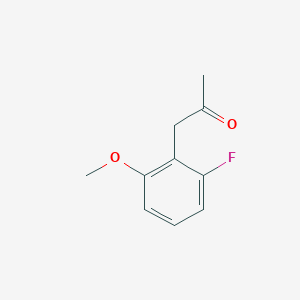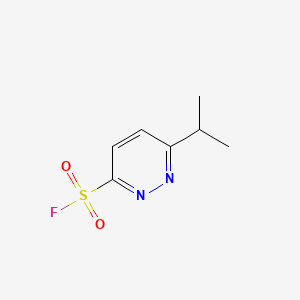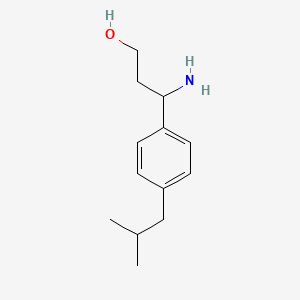
3-Amino-3-(4-isobutylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-isobutylphenyl)propan-1-ol: is an organic compound that belongs to the class of propanolamines It features a phenyl ring substituted with an isobutyl group and an amino group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isobutylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.
Hydroxylation: Finally, the amine is hydroxylated using a hydroxylating agent, such as sodium borohydride, to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-3-(4-isobutylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-(4-isobutylphenyl)propan-1-one.
Reduction: Formation of 3-(4-isobutylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Amino-3-(4-isobutylphenyl)propan-1-ol is used as a building block in organic synthesis. It can be employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-isobutylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with receptors or enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation or function of key proteins.
Comparaison Avec Des Composés Similaires
- 3-Amino-3-(4-isopropylphenyl)propan-1-ol
- 3-Amino-3-(4-chlorophenyl)propan-1-ol
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Comparison:
- 3-Amino-3-(4-isopropylphenyl)propan-1-ol: Similar in structure but with an isopropyl group instead of an isobutyl group. This difference can affect the compound’s hydrophobicity and binding affinity.
- 3-Amino-3-(4-chlorophenyl)propan-1-ol: Contains a chlorine atom, which can influence the compound’s reactivity and biological activity.
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol: The presence of a methoxy group can alter the compound’s electronic properties and interactions with molecular targets.
Uniqueness: 3-Amino-3-(4-isobutylphenyl)propan-1-ol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The isobutyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3 |
Clé InChI |
HLAQDBXAZQWHPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



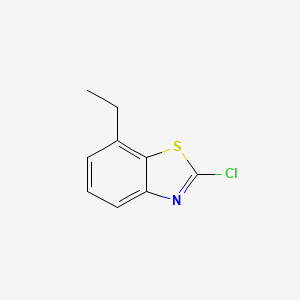

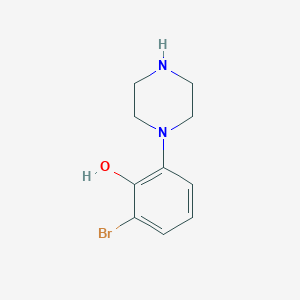
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
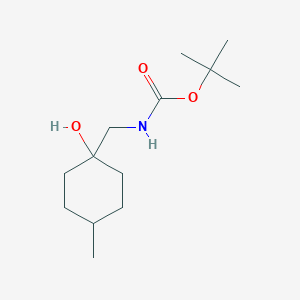

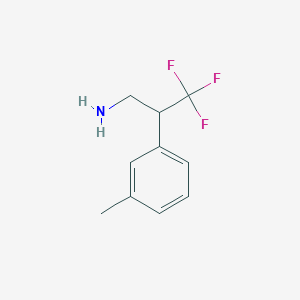
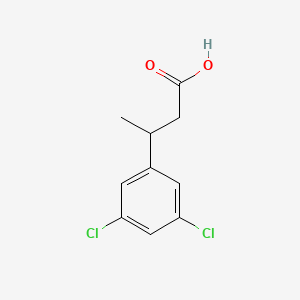
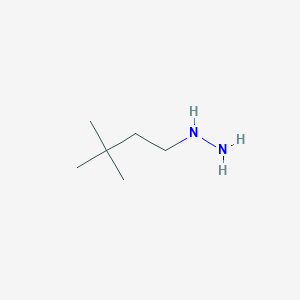
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
